molecular formula C14H13N5O2 B12141374 2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol

2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol

Cat. No.: B12141374
M. Wt: 283.29 g/mol
InChI Key: NYZAXMXFBCRLDC-UHFFFAOYSA-N
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Description

2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol is a complex organic compound with the molecular formula C14H13N5O2 This compound is characterized by the presence of a quinazoline ring fused with a pyrimidine ring, both of which are important structural motifs in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,7-dimethylquinazoline with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline and pyrimidine derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline or pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to the modulation of cellular functions. For example, it may inhibit kinases or other enzymes involved in signal transduction pathways, thereby affecting cell proliferation, apoptosis, or other cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dihydroxypyrimidine: A related compound with similar structural features but different functional groups.

    4,7-Dimethylquinazoline: A precursor used in the synthesis of the target compound, with distinct chemical properties.

    2-Amino-4,6-dichloropyrimidine: Another related compound with different substituents on the pyrimidine ring.

Uniqueness

2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol is unique due to its specific combination of quinazoline and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C14H13N5O2/c1-7-3-4-9-8(2)15-13(16-10(9)5-7)19-14-17-11(20)6-12(21)18-14/h3-6H,1-2H3,(H3,15,16,17,18,19,20,21)

InChI Key

NYZAXMXFBCRLDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)O

Origin of Product

United States

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